molecular formula C10H22N2 B1488225 Tert-butyl[(piperidin-3-yl)methyl]amine CAS No. 1225479-60-6

Tert-butyl[(piperidin-3-yl)methyl]amine

Cat. No.: B1488225
CAS No.: 1225479-60-6
M. Wt: 170.3 g/mol
InChI Key: ABEOUIRYXNKKET-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl[(piperidin-3-yl)methyl]amine typically involves the reaction of piperidin-3-ylmethylamine with tert-butyl chloride under suitable reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the presence of a base like triethylamine is often required to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as yield, purity, and cost-effectiveness. Purification steps such as recrystallization or distillation may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl[(piperidin-3-yl)methyl]amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding amine oxides.

  • Reduction: Reduction reactions can produce amines with reduced functional groups.

  • Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

Tert-butyl[(piperidin-3-yl)methyl]amine has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be utilized in the study of biological systems and interactions with biomolecules.

  • Industry: It can be employed in the production of specialty chemicals and materials.

Mechanism of Action

Tert-butyl[(piperidin-3-yl)methyl]amine can be compared with other similar compounds such as N-methylpiperidine and tert-butylamine. While these compounds share structural similarities, this compound is unique due to its specific functional groups and potential applications. The presence of the tert-butyl group and the piperidin-3-ylmethylamine structure contribute to its distinct chemical properties and reactivity.

Comparison with Similar Compounds

  • N-methylpiperidine

  • tert-butylamine

  • Piperidine

  • N-ethylpiperidine

This comprehensive overview provides a detailed understanding of tert-butyl[(piperidin-3-yl)methyl]amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-methyl-N-(piperidin-3-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-10(2,3)12-8-9-5-4-6-11-7-9/h9,11-12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEOUIRYXNKKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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